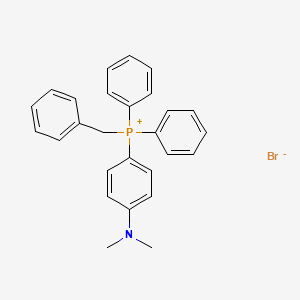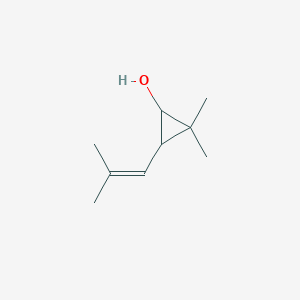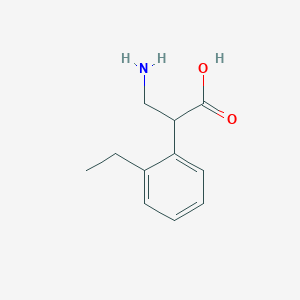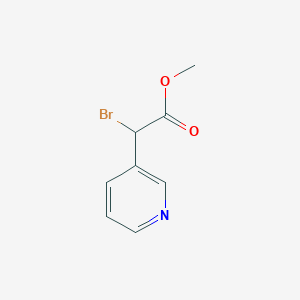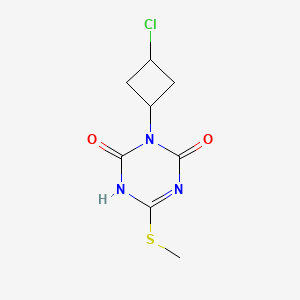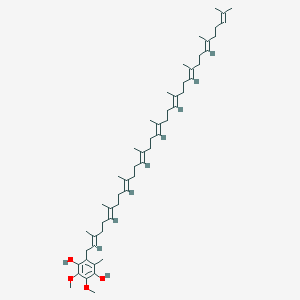
3-Bromo-2-(methylamino)-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(methylamino)-9h-fluoren-9-one is a chemical compound that belongs to the class of fluorenone derivatives. Fluorenones are known for their aromatic structure and are widely used in organic synthesis and material science. The presence of a bromine atom and a methylamino group in the fluorenone structure imparts unique chemical properties to this compound, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(methylamino)-9h-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the bromination of fluorenone to introduce the bromine atom at the 3-position. This is followed by the introduction of the methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-(methylamino)-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in fluorenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(methylamino)-9h-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(methylamino)-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-methylaniline
- 3-Bromo-2-Hydroxypyridine
Uniqueness
Compared to similar compounds, 3-Bromo-2-(methylamino)-9h-fluoren-9-one stands out due to its unique combination of a bromine atom and a methylamino group on the fluorenone backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
3404-88-4 |
|---|---|
Molekularformel |
C14H10BrNO |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
3-bromo-2-(methylamino)fluoren-9-one |
InChI |
InChI=1S/C14H10BrNO/c1-16-13-7-11-10(6-12(13)15)8-4-2-3-5-9(8)14(11)17/h2-7,16H,1H3 |
InChI-Schlüssel |
CZIGPUSHPQBNLR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)

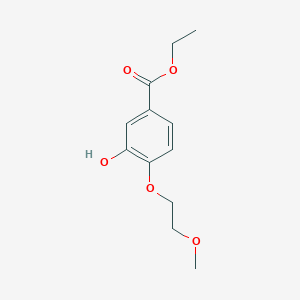
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
